4-(Tert-butyl)cinnamic acid
Overview
Description
4-(Tert-butyl)cinnamic acid is a chemical compound with the molecular formula C13H16O2 . It is a white solid and is also known by various synonyms such as 3- [4- (TERT-BUTYL)PHENYL]ACRYLIC ACID .
Synthesis Analysis
The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of 4-tert-Butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine . This reaction is carried out under heating or reflux conditions .Molecular Structure Analysis
The molecular structure of 4-(Tert-butyl)cinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these groups allows for various chemical reactions and modifications .Chemical Reactions Analysis
Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been found to exhibit high reactivity towards active oxygen species . This reactivity is attributed to the conjugated system in the molecule, which includes the aromatic ring, vinylene, and carboxylic groups .Physical And Chemical Properties Analysis
4-(Tert-butyl)cinnamic acid has a melting point of 198-200°C . It is soluble in chloroform and dichloromethane . The compound should be stored in a sealed container at room temperature .Scientific Research Applications
1. Enzyme Inhibition
- 4-(Tert-butyl)cinnamic acid derivatives have been utilized in the synthesis of inhibitors for the hematopoietic protein tyrosine phosphatase (HePTP), with significant inhibitory activity reported (Cao et al., 1995).
2. Chemical Reactivity Studies
- Studies on the reaction of organolithium reagents with cinnamic acids, including 4-(Tert-butyl)cinnamic acid, have been conducted, revealing insights into the nature of addition products and their dependence on substituents (Aurell et al., 1999).
3. Cerebral Ischemia Research
- 4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its effects on mitochondrial function in experimental cerebral ischemia in rabbits, showing potential cerebroprotective properties (Pozdnyakov et al., 2022).
4. Synthesis of Pharmaceutical Compounds
- The compound has been used in the asymmetric synthesis of the taxol and taxotère C-13 side chains, highlighting its role in the development of anticancer agents (Bunnage et al., 1994).
5. Antioxidant Activity
- A study predicted and confirmed the high antioxidant activity of 4-hydroxy-3,5-di-tert-butylcinnamic acid, which may be relevant for creating new drugs (Agadzhanyan et al., 2010).
6. Anticancer Research
- Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been reviewed for their anticancer potentials, highlighting their importance in medicinal research (De et al., 2011).
Safety And Hazards
Future Directions
Research on cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, is ongoing. These compounds are being explored for their potential in the development of biobased plastics to reduce global warming . Additionally, some cinnamic acid derivatives have shown promising therapeutic properties, suggesting potential future applications in medicine .
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.